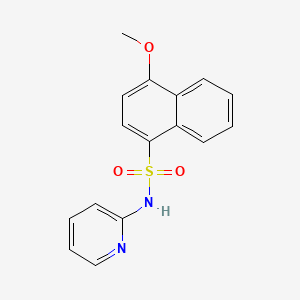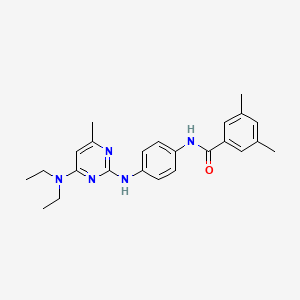![molecular formula C24H22N4O6S B2725744 N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 941871-16-5](/img/structure/B2725744.png)
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several functional groups and structures that are common in organic chemistry. These include an oxadiazole ring, which is a heterocyclic compound consisting of one oxygen atom and two nitrogen atoms . It also contains a sulfamoyl group, which is a common feature in some types of drugs . The presence of a dimethoxyphenyl group indicates that there are two methoxy (O-CH3) groups attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of atoms in the compound, their connectivity, and their three-dimensional arrangement.Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the oxadiazole ring might participate in reactions with nucleophiles or electrophiles, depending on the specific conditions . The sulfamoyl group could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. Factors that could influence these properties include the types and arrangement of atoms, the presence of polar or nonpolar groups, and the overall shape of the molecule .Applications De Recherche Scientifique
Crystal Structure and Biological Studies
Research involving derivatives of 1,3,4-oxadiazole, which is structurally related to the chemical compound , has shown applications in understanding crystal structures and assessing biological activities. Studies on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives have been performed, providing insights into molecular structure via X-ray diffraction, Hirshfeld surface analysis, and in vitro biological activities against Staphylococcus aureus, highlighting their potential as antibacterial and antioxidant agents (Karanth et al., 2019).
Anticancer Activity
The design and synthesis of compounds containing the 1,3,4-oxadiazol moiety have led to the evaluation of their anticancer properties. A series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides demonstrated moderate to excellent anticancer activities against several cancer cell lines, including breast, lung, colon, and ovarian cancer cells, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).
Antimicrobial and Anti-Proliferative Activities
The synthesis of N-Mannich bases from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione and their subsequent in vitro evaluation have revealed significant antimicrobial and anti-proliferative activities. Specific compounds displayed broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Furthermore, these compounds exhibited anti-proliferative activity against various cancer cell lines, indicating their potential as therapeutic agents (Al-Wahaibi et al., 2021).
Antitubercular Activity
Research has also been conducted on the synthesis and evaluation of novel N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline)-n-(4-sulfamoylphenyl)benzamide and related compounds for anti-tubercular activity. These compounds were synthesized and evaluated against Mycobacterium tuberculosis, demonstrating their potential as anti-tubercular agents (Dighe et al., 2012).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O6S/c1-28(18-7-5-4-6-8-18)35(30,31)19-12-9-16(10-13-19)22(29)25-24-27-26-23(34-24)17-11-14-20(32-2)21(15-17)33-3/h4-15H,1-3H3,(H,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURLKXYJHFZYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide](/img/structure/B2725661.png)
![2-{[5-hydroxy-6-(4-methoxybenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2725662.png)
![3,3-Dimethyl-2-oxaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B2725663.png)
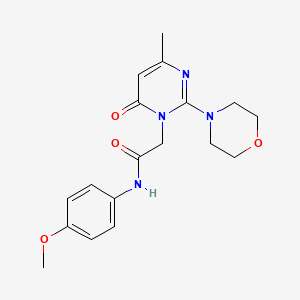
![5-(4-Cyclohexylpiperazin-1-yl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2725667.png)
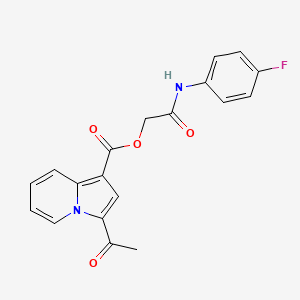
![N-[4,4-Dimethyl-1-(methylamino)pentan-3-yl]acetamide;hydrochloride](/img/structure/B2725669.png)

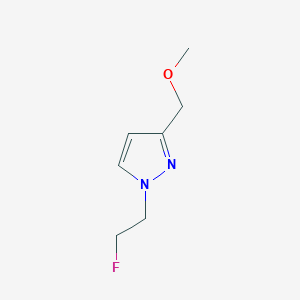
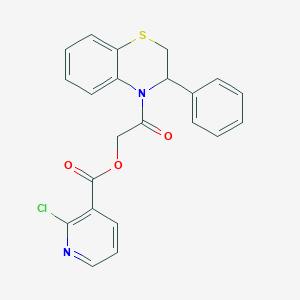
![5-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2725677.png)
